molecular formula C11H13ClN2O B13197506 3-Chloro-4-(1-piperazinyl)benzaldehyde

3-Chloro-4-(1-piperazinyl)benzaldehyde

Cat. No.: B13197506
M. Wt: 224.68 g/mol
InChI Key: XUXXPLOPRJGTJV-UHFFFAOYSA-N
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Description

3-Chloro-4-(1-piperazinyl)-benzaldehyde is an organic compound that features a benzaldehyde core substituted with a chlorine atom and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(1-piperazinyl)-benzaldehyde typically involves the reaction of 3-chloro-4-nitrobenzaldehyde with piperazine under specific conditions. The nitro group is reduced to an amine, which then reacts with piperazine to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as recrystallization or chromatography are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(1-piperazinyl)-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.

Major Products Formed

    Oxidation: 3-Chloro-4-(1-piperazinyl)-benzoic acid.

    Reduction: 3-Chloro-4-(1-piperazinyl)-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-(1-piperazinyl)-benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(1-piperazinyl)-benzaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The piperazine ring is known to enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(1-piperazinyl)-benzoic acid
  • Methyl 3-chloro-4-(1-piperazinyl)benzoate
  • 2-[3-[4-(3-Chloro-4-fluorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one

Uniqueness

3-Chloro-4-(1-piperazinyl)-benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and the piperazine ring allows for versatile chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

3-chloro-4-piperazin-1-ylbenzaldehyde

InChI

InChI=1S/C11H13ClN2O/c12-10-7-9(8-15)1-2-11(10)14-5-3-13-4-6-14/h1-2,7-8,13H,3-6H2

InChI Key

XUXXPLOPRJGTJV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)C=O)Cl

Origin of Product

United States

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